![molecular formula C14H10ClN3O4S B13654623 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13654623.png)
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is an organic compound with the molecular formula C13H10ClN3O2S It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves multiple steps. One common method starts with the chlorination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine using phosphorus oxychloride to obtain a dichloro pyrimidine ring. This is followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to introduce the aldehyde group . The tosylation step involves the reaction of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with p-toluenesulfonyl chloride in the presence of triethylamine and 4-dimethylaminopyridine in dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidines, sulfoxides, sulfones, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various signaling pathways involved in cell proliferation, differentiation, and survival, making it a valuable tool in cancer research and therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of the target compound.
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A similar compound with a methyl group instead of a tosyl group.
4-Chloro-2-methylquinazoline: Another related compound with a quinazoline ring system.
Uniqueness
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tosyl group enhances its solubility and stability, making it a versatile intermediate in synthetic chemistry and a valuable tool in medicinal chemistry research.
Propriétés
Formule moléculaire |
C14H10ClN3O4S |
|---|---|
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
4-chloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C14H10ClN3O4S/c1-8-2-4-9(5-3-8)23(21,22)18-11(14(19)20)6-10-12(15)16-7-17-13(10)18/h2-7H,1H3,(H,19,20) |
Clé InChI |
JKACFWYSPHXCJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


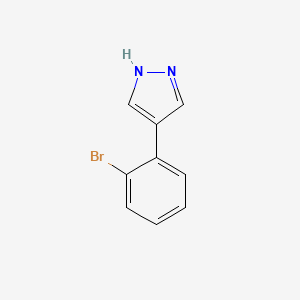
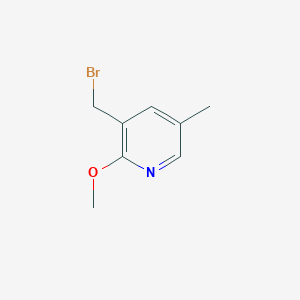
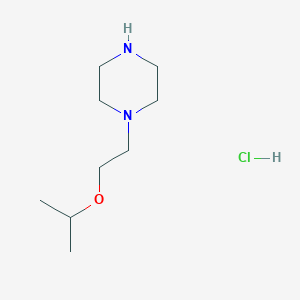
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)
![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
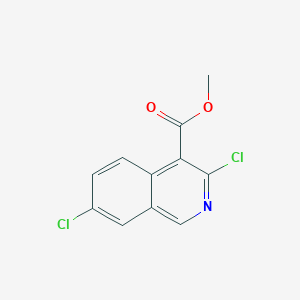
![sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate](/img/structure/B13654578.png)
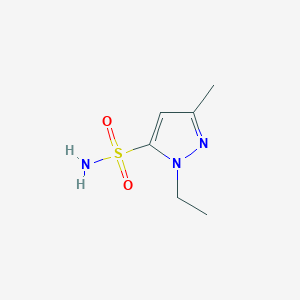
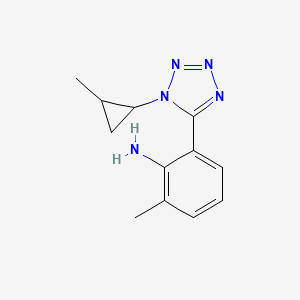

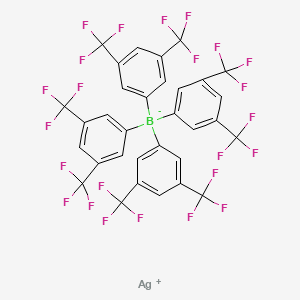

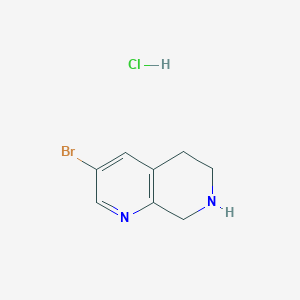
![tert-Butyl 7-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13654621.png)
